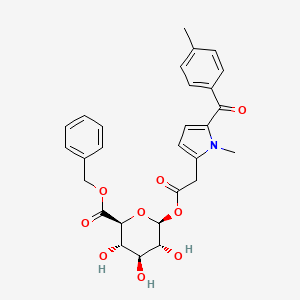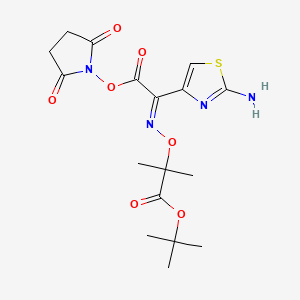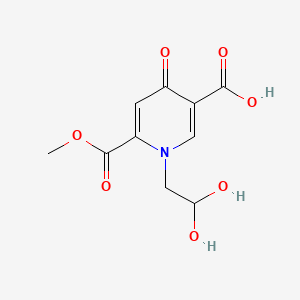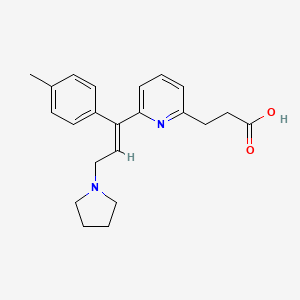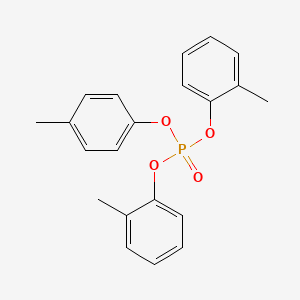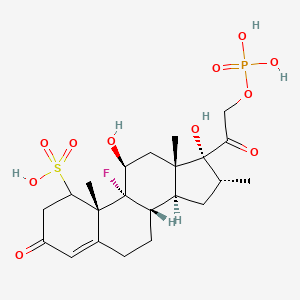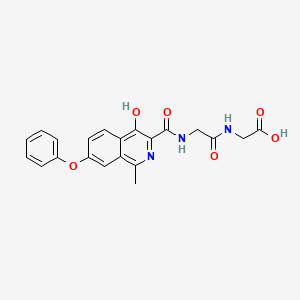
Glycyl Roxadustat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl Roxadustat is a derivative of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor. Roxadustat is primarily used to treat anemia associated with chronic kidney disease by stimulating erythropoiesis through the stabilization of hypoxia-inducible factor (HIF) proteins . This compound, like its parent compound, is expected to exhibit similar pharmacological properties with potential enhancements in its efficacy and stability.
Vorbereitungsmethoden
The synthesis of Glycyl Roxadustat involves several key steps, starting from the preparation of intermediates. One of the synthetic routes includes the preparation of ethyl-5-(2-butoxycarbonyl)-4-phenoxyphenyl) oxazole-4-carboxylate, which is then used in subsequent reactions to form the final compound . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Glycyl Roxadustat undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxy derivatives.
Reduction: Reduction reactions may produce deoxygenated forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: This reaction can break down this compound into its constituent parts under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy-roxadustat, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Glycyl Roxadustat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of HIF stabilization on various biochemical pathways.
Biology: Researchers use it to investigate the role of HIF in cellular responses to hypoxia.
Medicine: this compound is explored for its potential in treating anemia and other hypoxia-related conditions.
Industry: It may be used in the development of new therapeutic agents and as a reference compound in drug development
Wirkmechanismus
Glycyl Roxadustat exerts its effects by inhibiting prolyl hydroxylase enzymes, leading to the stabilization of HIF proteins. This stabilization results in the increased production of erythropoietin, which stimulates the production of red blood cells. The molecular targets include HIF-1α and HIF-2α, which are key regulators of the body’s response to hypoxia .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Glycyl Roxadustat include:
Daprodustat: Another HIF prolyl hydroxylase inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Vadadustat: Also a HIF prolyl hydroxylase inhibitor, used for treating anemia in chronic kidney disease patients.
Molidustat: Another compound in the same class, with unique properties and applications.
This compound is unique due to its specific modifications, which may enhance its stability and efficacy compared to its parent compound and other similar inhibitors .
Eigenschaften
Molekularformel |
C21H19N3O6 |
|---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
2-[[2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H19N3O6/c1-12-16-9-14(30-13-5-3-2-4-6-13)7-8-15(16)20(28)19(24-12)21(29)23-10-17(25)22-11-18(26)27/h2-9,28H,10-11H2,1H3,(H,22,25)(H,23,29)(H,26,27) |
InChI-Schlüssel |
IUHUGVLPWVYQMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)NCC(=O)O)O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



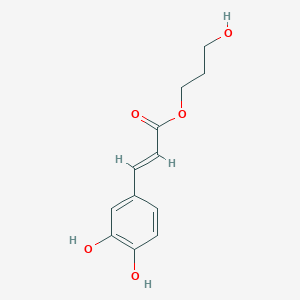
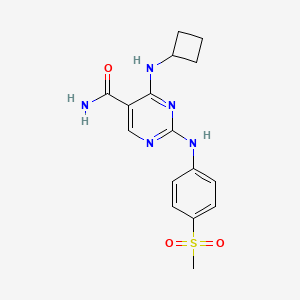

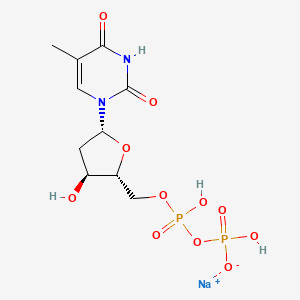
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
